N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with two cyclopropyl groups at the 3- and 5-positions. The ethyl linker connects the pyrazole to the 4-methylbenzenesulfonamide moiety, which contributes to its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-2-8-16(9-3-13)24(22,23)19-10-11-21-18(15-6-7-15)12-17(20-21)14-4-5-14/h2-3,8-9,12,14-15,19H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJARWROMHSVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of cyclopropyl groups: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbene.
Attachment of the ethyl linker: This step involves the alkylation of the pyrazole ring with an ethyl halide under basic conditions.
Sulfonamide formation: The final step involves the reaction of the ethyl-substituted pyrazole with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and similarities with analogous compounds:


Key Observations :
- Pyrazole Substitution : The target compound’s 3,5-dicyclopropyl groups confer steric rigidity and moderate lipophilicity, contrasting with the 4-butyl/3,5-dimethyl substituents in , which increase hydrophobicity.
- Linker and Functional Groups : The ethyl linker in the target compound provides conformational flexibility compared to the phenyl linker in Compound A . The benzenesulfonamide group enhances hydrogen-bonding capacity relative to acetamide or carbamoyl groups in analogs .
- Biological Targets: While the target compound and Compound A both modulate CRAC channels , H-8 targets protein kinases via its isoquinoline sulfonamide structure , demonstrating divergent therapeutic applications.
Physicochemical Properties
- Lipophilicity : The dicyclopropyl groups in the target compound likely result in a logP value intermediate between the highly lipophilic tert-butyl groups in NAT-2 and the polar sulfonamide-carbamoyl group in .
- Melting Points: ’s compound (138–142°C) and ’s chromenone derivative (175–178°C) suggest that aromaticity and molecular rigidity significantly influence thermal stability. The target compound’s melting point is unreported but expected to align with these trends.
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a 4-methylbenzene moiety and a pyrazole derivative with dicyclopropyl substituents. The structural formula can be represented as:
This unique structure contributes to its interaction with various biological targets, particularly in the context of kinase inhibition and other therapeutic applications.
This compound has shown potential as a kinase inhibitor . Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and metabolic disorders. Preliminary studies suggest that this compound may interact with specific kinases involved in glucose metabolism and cellular signaling pathways, which could make it a candidate for treating diseases such as diabetes and certain cancers .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
1. Anticancer Activity
A study evaluated the cytotoxic effects of related pyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in RKO (colorectal), PC-3 (prostate), and HeLa (cervical) cancer cell lines with IC50 values ranging from 49.79 µM to 113.70 µM . This suggests that the compound may have potential as an anticancer agent.
2. Kinase Interaction Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound with various kinase targets. These studies revealed that the compound could effectively bind to specific active sites on kinases, indicating its potential for selective inhibition.
Q & A
Q. What are the key synthetic strategies for preparing N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrazole derivative with a sulfonamide precursor. A general approach includes:
- Step 1 : Formation of the pyrazole core with dicyclopropyl substituents via cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions .
- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives to introduce the ethyl linker .
- Step 3 : Sulfonylation with 4-methylbenzenesulfonyl chloride in anhydrous THF, using triethylamine as a base to neutralize HCl byproducts .
Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). For example, THF enhances solubility of intermediates, while elevated temperatures (60–80°C) improve reaction rates . Monitor progress via TLC or HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the pyrazole ring and cyclopropyl substituents. Aromatic protons in the sulfonamide moiety typically resonate at δ 7.3–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak matching calculated mass within 2 ppm error) .
- X-ray Crystallography : Resolves spatial arrangement of cyclopropyl groups, critical for understanding steric effects in binding studies .
Q. What computational tools are suitable for modeling the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electron distribution in the sulfonamide group (-SONH-) and pyrazole ring, aiding in understanding nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions, focusing on hydrogen bonding between the sulfonamide and target enzymes (e.g., carbonic anhydrase) .
- Docking Software (AutoDock Vina, Schrödinger) : Evaluates binding affinity to biological targets, using crystal structures from the PDB .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Variable-Temperature NMR : Determine if splitting arises from dynamic processes (e.g., restricted rotation of cyclopropyl groups) by acquiring spectra at 25°C and −40°C .
- 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons. For example, NOESY correlations between pyrazole-CH-ethyl and sulfonamide aromatic protons confirm connectivity .
- Isotopic Labeling : Synthesize - or -labeled analogs to simplify spectral interpretation .
Q. What mechanistic insights explain unexpected byproducts during sulfonylation (e.g., N- vs. O-sulfonation)?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Use low temperatures (0–5°C) to favor N-sulfonation over O-sulfonation, as the latter requires higher activation energy .
- pH Monitoring : Maintain basic conditions (pH 8–9) to deprotonate the pyrazole nitrogen, enhancing nucleophilicity .
- In Situ IR Spectroscopy : Track sulfonyl chloride consumption (C=O stretch at ~1770 cm) and byproduct formation .
Q. How do steric effects from dicyclopropyl substituents influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with cyclopropyl vs. methyl/ethyl groups. For example, cyclopropyl’s rigidity may reduce off-target binding compared to flexible alkyl chains .
- Enzyme Kinetics : Measure values using fluorogenic substrates. Increased steric bulk often lowers but improves selectivity .
- Cryo-EM or X-ray Co-Crystallization : Visualize binding pockets to identify clashes or favorable van der Waals interactions .
Q. What strategies mitigate poor aqueous solubility during in vitro biological testing?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen, which hydrolyze in vivo .
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


